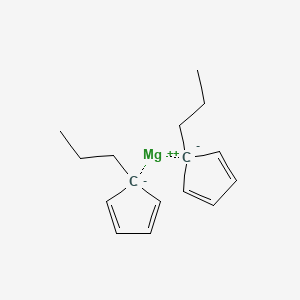

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium

Beschreibung

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is an organomagnesium compound belonging to the class of bis(cyclopentadienyl)metal complexes. Structurally, it consists of a magnesium ion coordinated to two 1-propyl-substituted cyclopentadienyl (Cp) ligands. These ligands feature a propyl group (–CH2CH2CH3) attached to the cyclopentadienyl ring, altering steric and electronic properties compared to unsubstituted or smaller alkyl-substituted analogs. Such compounds are primarily used in chemical vapor deposition (CVD) and materials science due to their volatility and thermal stability .

Eigenschaften

Molekularformel |

C16H22Mg |

|---|---|

Molekulargewicht |

238.65 g/mol |

IUPAC-Name |

magnesium;5-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |

InChI-Schlüssel |

WNLVHWMRHDCVPV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC[C-]1C=CC=C1.CCC[C-]1C=CC=C1.[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Reagiert mit Sauerstoff unter Bildung von Magnesiumoxid und entsprechenden organischen Nebenprodukten.

Reduktion: Kann aufgrund des Vorhandenseins des reaktiven Magnesiumzentrums andere Verbindungen reduzieren.

Substitution: Beteiligt sich an nukleophilen Substitutionsreaktionen, bei denen das Magnesiumzentrum durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Halogene, Säuren und andere Elektrophile. Die Reaktionen werden in der Regel unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Zum Beispiel ergeben Oxidationsreaktionen Magnesiumoxid, während Substitutionsreaktionen eine Vielzahl von Organomagnesiumverbindungen erzeugen können.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide and corresponding organic by-products.

Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.

Substitution: Participates in nucleophilic substitution reactions where the magnesium center is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions yield magnesium oxide, while substitution reactions can produce a variety of organomagnesium compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Wechselwirkung des Magnesiumzentrums mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann Elektronen an Elektrophile abgeben und so verschiedene chemische Transformationen ermöglichen. Die beteiligten Wege umfassen nukleophile Angriffe und Elektronentransferprozesse.

Wirkmechanismus

The mechanism of action of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium involves the interaction of the magnesium center with various molecular targets. The compound can donate electrons to electrophiles, facilitating various chemical transformations. The pathways involved include nucleophilic attack and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Parent Compound : Bis(cyclopentadienyl)magnesium (MgCp2, CAS 1284-72-6) serves as the foundational structure. The absence of substituents on the Cp rings results in lower steric hindrance and higher symmetry, influencing its crystalline packing and reactivity .

Alkyl-Substituted Derivatives :

- Bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5): Ethyl groups (–CH2CH3) enhance solubility in nonpolar solvents compared to MgCp2, while moderately increasing thermal stability .

- Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium : The longer propyl substituent further improves solubility in organic media but reduces volatility due to increased molecular weight. Steric effects from the bulkier propyl group may also slow ligand-exchange reactions .

Metal Variants :

- Bis(cyclopentadienyl)manganese (Manganocene, CAS 73138-26-8): Exhibits paramagnetic behavior due to Mn(II), contrasting with the diamagnetic Mg(II) center. This property makes it useful in magnetic materials .

- Bis(cyclopentadienyl)nickel (Nickelocene, CAS 1271-28-9): A redox-active compound with applications in catalysis, differing from magnesium analogs in electronic structure .

Thermal and Thermodynamic Properties

Thermodynamic data for MgCp2 (ΔrH° = –318 kJ/mol) provides a baseline for understanding substituted derivatives . Alkyl substituents like ethyl or propyl increase decomposition temperatures due to enhanced ligand stability. For example:

| Compound | CAS RN | Decomposition Temp. (°C) | Solubility (in THF) |

|---|---|---|---|

| Bis(cyclopentadienyl)magnesium | 1284-72-6 | ~180 | Moderate |

| Bis(ethylcyclopentadienyl)magnesium | 114460-02-5 | ~200 | High |

| Bis(1-propylCp)magnesium* | N/A | ~190–210 (estimated) | Very High |

Research Findings and Data Gaps

Experimental studies on this compound are sparse, necessitating reliance on data from analogous compounds:

Biologische Aktivität

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium, also known as bis(n-propylcyclopentadienyl)magnesium, is an organometallic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic uses.

- Molecular Formula: C₁₆H₂₂Mg

- Molecular Weight: 238.65 g/mol

- CAS Number: 114504-74-4

- Appearance: Colorless liquid

Synthesis

The synthesis of this compound typically involves the reaction of magnesium with 1-propylcyclopentadiene under inert conditions. This method ensures the stability of the product and minimizes oxidation.

This compound exhibits its biological activity primarily through its interaction with various biological molecules. The compound acts as a Lewis acid, facilitating reactions with nucleophiles in biological systems. Its unique structure allows it to participate in electron transfer processes, which can influence cellular metabolism and signaling pathways.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective toxicity towards malignant cells while sparing normal cells, making it a potential candidate for targeted cancer therapies.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

The compound has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This activity may be useful in managing chronic inflammatory conditions.

Case Study 1: Cancer Therapy

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.